molecular formula C20H19NO5 B5010214 4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid

4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid

Cat. No. B5010214
M. Wt: 353.4 g/mol
InChI Key: YTXFGWNSLUKXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, also known as IDPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid involves the inhibition of various signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways. This compound has been shown to inhibit the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequently reduces the expression of pro-inflammatory cytokines. This compound has also been found to inhibit the activation of PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low solubility in water and limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for 4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid research, including the development of novel this compound analogs with improved pharmacokinetic properties and the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, the elucidation of this compound's molecular targets and the identification of biomarkers for this compound efficacy may provide valuable insights into its mechanism of action and clinical applications.

Synthesis Methods

4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid can be synthesized using a multistep process that involves the condensation of 4-isopropoxybenzaldehyde with pyrrolidine-2,5-dione, followed by the addition of 4-aminobenzoic acid. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, this compound has been reported to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12(2)26-16-9-5-13(6-10-16)17-11-18(22)21(19(17)23)15-7-3-14(4-8-15)20(24)25/h3-10,12,17H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXFGWNSLUKXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.